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molecular formula C10H9NO3 B8714633 6-methoxy-4H-isoquinoline-1,3-dione

6-methoxy-4H-isoquinoline-1,3-dione

Cat. No. B8714633
M. Wt: 191.18 g/mol
InChI Key: KAVCBBBSOBGCLE-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

2-Carboxymethyl-4-methoxy-benzoic acid (946 mg, 4.5 mmole) and urea (629 mg, 10.4 mmole) is stirred and heated using an oil bath at 180° C. After one hour the mixture is cooled to room temperature and treated with water, collected by filtration, washed with water and dried to give a brown solid, 498 mg, (57%); mp 212-5° C., MS (ESI): m/z 192.1 (M+H).
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
629 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:16]C(N)=O>O>[CH3:15][O:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[NH:16][C:1](=[O:2])[CH2:4]2

Inputs

Step One
Name
Quantity
946 mg
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
629 mg
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
at 180° C
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a brown solid, 498 mg, (57%)

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CC(NC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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